N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a structurally complex small molecule featuring three distinct moieties:
- Tetrahydrothiophene-1,1-dioxide (sulfolane derivative): This saturated five-membered ring with two sulfonyl oxygen atoms enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs .
- 1H-indol-2-ylcarbonyl substituent: The indole moiety, substituted at the 2-position with a carbonyl group, may engage in π-π stacking or receptor-binding interactions, similar to bioactive indole derivatives .
Functionalization of tetrahydrothiophene-3-amine with a sulfonyl group.
Coupling of the oxoacetamide-piperazine intermediate with 1H-indole-2-carbonyl chloride, analogous to methods described for benzothiazole derivatives .
Properties
Molecular Formula |
C19H22N4O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C19H22N4O5S/c24-17(20-14-5-10-29(27,28)12-14)19(26)23-8-6-22(7-9-23)18(25)16-11-13-3-1-2-4-15(13)21-16/h1-4,11,14,21H,5-10,12H2,(H,20,24) |
InChI Key |
XONVJZDODHDAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O5S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide |
| CAS Number | 1081138-39-7 |
The presence of a tetrahydrothiophene ring and an indole moiety contributes to its diverse pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly neurotransmitter receptors. The indole structure is known for its affinity towards serotonin receptors, while the piperazine moiety enhances binding affinity. This dual interaction may modulate neurotransmitter activity, leading to various therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing indole structures have demonstrated pro-apoptotic effects in cancer cell lines such as K562 and MCF-7. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar tetrahydrothiophene rings have shown efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Anticancer Activity : A study reported that indole derivatives induced apoptosis in K562 cells through mitochondrial pathways, significantly increasing caspase activity after prolonged exposure .
- Antimicrobial Evaluation : Another investigation demonstrated that compounds with similar structures exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
- Neuropsychiatric Effects : Research into the neuropharmacological properties of related compounds suggests potential applications in treating disorders such as depression or anxiety through serotonin receptor modulation .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds featuring the indole and piperazine scaffolds often exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been studied for its efficacy against different types of cancer, including breast and lung cancer, where it demonstrated significant cytotoxic effects in vitro.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiophene-containing compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests possible applications in treating disorders such as anxiety and depression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating significant anticancer potential. |
| Antimicrobial Testing | In vitro tests showed that the compound exhibited activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. |
| Neuropharmacological Assessment | Behavioral studies in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties. |
Synthetic Approaches
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the Tetrahydrothiophene Ring : Utilizing cyclization reactions involving thioketones.
- Piperazine Derivatization : Introducing piperazine through nucleophilic substitution methods.
- Indole Functionalization : Employing carbonylation techniques to attach the indole moiety.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ()
- Core Structure : Shares the piperazine-oxoacetamide backbone but replaces the tetrahydrothiophene sulfone with a benzothiazole group.
- Key Differences: Aromatic System: Benzothiazole (electron-deficient heterocycle) vs. indole (electron-rich heterocycle). Sulfur Chemistry: Benzothiazole contains a thiazole sulfur, while the target compound’s sulfone group increases hydrophilicity and oxidative stability .
- Synthetic Parallels : Both compounds utilize potassium carbonate-mediated coupling reactions in polar aprotic solvents (e.g., acetonitrile or DMF) .
N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide ()
- Core Structure : Features an indole moiety but at the 3-position instead of 2, coupled to a fluoroacetamide rather than a piperazine-oxoacetamide.
- Key Differences :
Sulfur-Containing Heterocycles
Tetrahydrothiophene-1,1-dioxide Derivatives ()
- Core Structure: Analogous sulfolane-derived scaffolds are reported in spirocyclic systems (e.g., 1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide).
- Key Differences: Ring Size and Fusion: Spirocyclic systems in introduce steric constraints absent in the target compound’s monocyclic tetrahydrothiophene dioxide. Biological Implications: Sulfone groups in such derivatives are associated with improved solubility and reduced toxicity compared to thioether-containing analogs .
Indole and Thiosemicarbazide Hybrids ()
- Core Structure: 4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide features an indolinone-thiosemicarbazide framework.
- Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
